N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 3-chloro-4-fluorophenyl group attached to the amide nitrogen and a 1-methylimidazole ring linked via a sulfanyl (-S-) group to the acetamide backbone ().
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3OS/c1-17-5-4-15-12(17)19-7-11(18)16-8-2-3-10(14)9(13)6-8/h2-6H,7H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUPUDWYTBLIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Acetamide Formation
The core structure of the compound is constructed via nucleophilic substitution between 3-chloro-4-fluoroaniline and a functionalized acetyl intermediate. A two-step protocol is commonly employed:
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Chloroacetylation : 3-Chloro-4-fluoroaniline reacts with bromoacetyl bromide in dichloromethane under inert conditions, yielding N-(3-chloro-4-fluorophenyl)-2-bromoacetamide. Triethylamine is added to neutralize HBr, with yields exceeding 85%.
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Thioether Formation : The bromoacetamide intermediate undergoes substitution with 1-methyl-1H-imidazole-2-thiol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. The reaction exploits the nucleophilicity of the thiolate anion, displacing bromide to form the sulfanyl linkage.
Key Reaction:
Alternative Coupling Strategies
Recent patents describe palladium-catalyzed cross-coupling to attach the imidazole-sulfanyl moiety. Using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), the bromoacetamide intermediate couples with 1-methylimidazole-2-thiolate in tetrahydrofuran (THF), achieving 78–82% yield. This method reduces side products compared to nucleophilic substitution but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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DMF vs. THF : DMF enhances thiolate solubility, accelerating substitution rates, but may degrade sensitive intermediates at >80°C. THF offers milder conditions but requires longer reaction times (24–48 hours).
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Temperature Control : Maintaining 60–70°C in DMF balances reaction speed and byproduct formation. Exceeding 80°C promotes imidazole ring decomposition.
Catalytic Additives
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic systems (e.g., water/toluene), boosting yields to 90%.
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Base Selection : K₂CO₃ outperforms NaOH or NaHCO₃ due to its moderate basicity, minimizing hydrolysis of the acetamide group.
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves residual imidazole and unreacted aniline. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, using a gradient of acetonitrile/water (0.1% trifluoroacetic acid).
Spectroscopic Validation
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NMR : NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 2.98 (s, 3H, N–CH₃), δ 3.72 (s, 2H, SCH₂), and δ 7.25–7.89 (m, 3H, aromatic).
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Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 299.75 [M+H].
Comparative Data on Synthetic Methods
| Parameter | Nucleophilic Substitution | Palladium Coupling |
|---|---|---|
| Yield (%) | 85–90 | 78–82 |
| Reaction Time (h) | 12–24 | 6–12 |
| Purity After Workup (%) | ≥99 | 97–98 |
| Cost Index | Low | High |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exhibit promising antimicrobial properties.
- Mechanism of Action : The compound may inhibit bacterial growth by targeting essential enzymes or disrupting cellular processes.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibitory effects | 2024 |
| Escherichia coli | Moderate inhibitory effects | 2024 |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines.
- Study Findings : In vitro studies have shown that it can induce cytotoxic effects on cancer cells, suggesting potential as a therapeutic agent.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15 | 2023 |
| A549 (lung cancer) | 20 | 2023 |
Antitubercular Activity
In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound may possess antitubercular properties.
- Research Overview : Compounds structurally related to this compound have been tested against Mycobacterium tuberculosis, demonstrating efficacy in both in vitro and in vivo settings .
Synthesis and Mechanisms
The synthesis of this compound typically involves several steps:
- Formation of the Phenyl Ring : Starting with 3-chloro-4-fluoroaniline, reactions introduce desired substituents.
- Imidazole Ring Formation : Cyclization reactions yield the imidazole structure.
- Sulfanyl Group Introduction : Nucleophilic substitution reactions incorporate the sulfanyl group.
- Acetamide Formation : Acylation with acetic anhydride or acetyl chloride finalizes the structure .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against various bacterial strains. The findings indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Evaluation
In another investigation focusing on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Imidazole-sulfanyl derivatives (e.g., target compound, ) may exhibit stronger hydrogen-bonding capacity than oxadiazole-based analogs () due to the imidazole’s nitrogen lone pairs .
- Functional Groups : Sulfanyl (-S-) vs. sulfinyl (-SO-) groups () influence oxidation stability; sulfinyl groups may improve metabolic resistance but reduce synthetic accessibility .
Implications for Target Compound :
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, a compound with the CAS number 298215-33-5, has garnered attention for its potential biological activities. Its molecular formula is C12H11ClFN3OS, and it has a molecular weight of 299.75 g/mol. This compound features a chloro-fluoro-substituted phenyl group and an imidazole moiety linked through a sulfanyl group, suggesting diverse pharmacological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activities. For instance, derivatives of imidazole have been documented to show efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. In particular, studies have noted that modifications in the imidazole ring can enhance antibacterial potency, suggesting that the presence of the imidazole moiety in this compound may confer similar effects.
Antiparasitic Activity
The compound's structural similarity to known antiparasitic agents points towards potential activity against Plasmodium falciparum, the causative agent of malaria. A study focusing on targeting Plasmodium metabolism identified novel compounds with potent activity against this parasite, emphasizing the need for drugs with different mechanisms of action due to rising resistance to traditional treatments . The specific mechanism by which this compound may inhibit Plasmodium remains to be fully elucidated but could involve interference with key metabolic pathways.
Cytotoxic Effects
Preliminary investigations into the cytotoxic effects of related compounds have shown promising results in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and imidazole groups can significantly influence cytotoxicity. For example, compounds featuring electron-donating groups on aromatic rings often exhibit enhanced activity against cancer cells . It is plausible that this compound may similarly affect cancer cell viability.
Table of Biological Activities
| Activity Type | Related Studies/Findings |
|---|---|
| Antimicrobial | Similar compounds show efficacy against S. aureus and E. coli; potential for broad-spectrum activity. |
| Antiparasitic | Potential activity against Plasmodium falciparum; further studies needed for mechanism elucidation. |
| Cytotoxicity | SAR studies indicate potential effectiveness against various cancer cell lines; specific activity pending evaluation. |
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of imidazole derivatives for their antimicrobial properties, finding that modifications significantly impacted their effectiveness against Gram-positive bacteria. The presence of halogen substituents was noted to enhance activity, suggesting that this compound could possess similar properties due to its chloro and fluoro substitutions.
Case Study 2: Anticancer Activity
Research into thiazole and imidazole compounds has demonstrated their potential as anticancer agents. A particular focus was placed on their ability to induce apoptosis in cancer cells, with IC50 values reported in the low micromolar range. The structural components of these compounds were critical for their activity, indicating that this compound may also exhibit significant anticancer properties pending further investigation .
Q & A
Q. What are the key synthetic strategies for N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 3-chloro-4-fluorophenylacetamide backbone via coupling of 3-chloro-4-fluoroaniline with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) .
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution, where the thiol group of 1-methylimidazole reacts with the α-carbon of the acetamide moiety. This step often requires catalysts like triethylamine and solvents such as dichloromethane .
- Purification: Recrystallization or column chromatography is critical to achieve >95% purity, as confirmed by HPLC and NMR .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., distinguishing imidazole C-H signals at δ 7.2–7.5 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for single-crystal refinement to resolve bond angles and dihedral angles, particularly for the sulfanyl-acetamide linkage and imidazole planarity .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 354.05) .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening often includes:
- Enzyme Inhibition Assays: Testing against targets like α-glucosidase or lipoxygenase (LOX) using spectrophotometric methods (IC values reported in µM ranges) .
- Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate potency .
- Receptor Binding: Radioligand displacement assays for targets such as kinase enzymes, leveraging the imidazole moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key variables include:
- Temperature Control: Lower temperatures (0–5°C) during coupling steps minimize side reactions (e.g., hydrolysis of the sulfanyl group) .
- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura cross-coupling in spirocyclic derivatives .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane reduces by-product formation .
- Automated Synthesis: Continuous flow reactors improve reproducibility for multi-step syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity Variations: Impurities (e.g., unreacted aniline) can skew results. Re-analyzation via HPLC-MS is recommended .
- Assay Conditions: Differences in buffer pH or incubation time affect enzyme inhibition. Standardized protocols (e.g., pH 7.4 PBS buffer, 37°C) reduce variability .
- Structural Analogues: Compare activity with derivatives (e.g., replacing 3-chloro-4-fluorophenyl with 2,4-dichlorophenyl) to identify critical pharmacophores .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking Simulations: Tools like AutoDock predict binding modes to targets (e.g., kinases), highlighting the role of the imidazole ring in hydrogen bonding .
- QSAR Models: Regression analysis of substituent electronic parameters (e.g., Hammett σ values) correlates with bioactivity trends .
- MD Simulations: Assess conformational stability of the sulfanyl-acetamide linkage under physiological conditions .
Q. What advanced analytical techniques characterize degradation products?
- LC-HRMS: Identifies hydrolyzed by-products (e.g., free 3-chloro-4-fluoroaniline) under accelerated stability testing (40°C/75% RH) .
- Solid-State NMR: Detects polymorphic transitions during storage, critical for formulation studies .
- XPS Spectroscopy: Analyzes surface oxidation of the sulfur atom in solid-state samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
